Diammineascorbatoplatinum(II)

Description

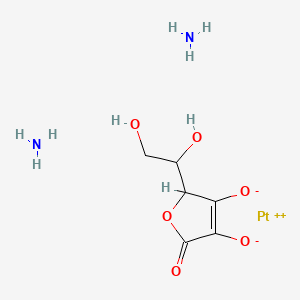

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

92266-72-3 |

|---|---|

Molecular Formula |

C6H12N2O6Pt |

Molecular Weight |

403.25 g/mol |

IUPAC Name |

azane;2-(1,2-dihydroxyethyl)-5-oxo-2H-furan-3,4-diolate;platinum(2+) |

InChI |

InChI=1S/C6H8O6.2H3N.Pt/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2,5,7-10H,1H2;2*1H3;/q;;;+2/p-2 |

InChI Key |

HXBGWYOMFXZJOI-UHFFFAOYSA-L |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.N.N.[Pt+2] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.N.N.[Pt+2] |

Synonyms |

diammineascorbatoplatinum(II) |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Characterization of Diammineascorbatoplatinum Ii

Synthetic Pathways for Diammineascorbatoplatinum(II) Complexes

The synthesis of diammineascorbatoplatinum(II) involves a multi-step process that begins with the preparation of appropriate precursors and the ascorbate (B8700270) ligand, followed by the controlled formation of the final complex.

Precursor Synthesis and Ligand Preparation

The primary precursor for the synthesis of diammineascorbatoplatinum(II) is typically a reactive form of a cis-diammineplatinum(II) species. A common and effective starting material is cisplatin (B142131), cis-[Pt(NH₃)₂Cl₂]. To facilitate the substitution of the chloride ligands, cisplatin is often converted into a more labile aqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. This is generally achieved by reacting cisplatin with a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver perchlorate (B79767) (AgClO₄), in an aqueous solution. nih.govnih.gov The silver ions precipitate the chloride ions as insoluble silver chloride (AgCl), leaving the highly reactive diaqua platinum(II) complex in solution. nih.govnih.gov

The ascorbate ligand is prepared from L-ascorbic acid. As ascorbic acid is a weak diprotic acid, it can be deprotonated to form the ascorbate monoanion or dianion. For coordination to the platinum(II) center, a salt of ascorbic acid, such as sodium ascorbate, is typically used. acs.orgacs.org The preparation simply involves reacting L-ascorbic acid with a stoichiometric amount of a base like sodium hydroxide (B78521) or sodium bicarbonate.

Reaction Mechanisms and Optimization Strategies in Complex Formation

The formation of diammineascorbatoplatinum(II) proceeds via a ligand substitution reaction. The prepared cis-[Pt(NH₃)₂(H₂O)₂]²⁺ precursor readily reacts with the ascorbate anion in an aqueous solution. The aqua ligands in the precursor are easily displaced by the ascorbate ligand, which can coordinate to the platinum(II) center in a bidentate fashion.

Several coordination modes are possible for the ascorbate ligand. It can chelate through two of its oxygen atoms (O²,O³-chelation) or through a carbon and an oxygen atom (C²,O⁵-chelation). acs.orgoup.com The specific coordination mode can be influenced by reaction conditions such as pH and the steric bulk of other ligands on the platinum center. oup.com

Optimization of the reaction involves controlling the stoichiometry of the reactants, the pH of the solution, and the reaction temperature and time. A slight excess of the ascorbate ligand may be used to ensure complete formation of the desired complex. The pH is a critical parameter as it affects the protonation state of the ascorbate and can influence the coordination mode. The reaction is typically stirred at room temperature for a specific period, and the progress can be monitored by techniques like HPLC. nih.gov The final product can be isolated by precipitation and purified by washing with appropriate solvents.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A combination of spectroscopic and crystallographic methods is essential to unequivocally determine the structure of diammineascorbatoplatinum(II).

Vibrational Spectroscopy (e.g., Raman, FTIR) in Elucidating Coordination Modes

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the coordination of the ammine and ascorbate ligands to the platinum(II) center. asianjournalofphysics.com

In the FTIR spectrum, the coordination of the ammine (NH₃) ligands is confirmed by the presence of characteristic N-H stretching and bending vibrations. The Pt-N stretching vibrations typically appear in the far-infrared region. cdnsciencepub.comacs.org

The coordination of the ascorbate ligand results in significant changes in its vibrational spectrum compared to the free ligand. The C=O and C=C stretching vibrations of the lactone ring in ascorbic acid are particularly sensitive to coordination. A shift in the frequencies of these bands can provide evidence of the coordination of the ascorbate to the platinum center. The specific coordination mode (O,O-chelation vs. C,O-chelation) can often be inferred from the changes in the vibrational spectra. acs.org For instance, the disappearance or significant shift of the enol O-H bands and shifts in the carboxyl C=O stretching frequency are indicative of coordination through these oxygen atoms.

Table 1: Representative Vibrational Frequencies for Platinum(II) Ammine and Carboxylate Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3100-3300 | uq.edu.au |

| NH₃ Bending | ~1600 and ~1300 | uq.edu.au |

| C=O Stretch (coordinated carboxylate) | 1650-1550 | researchgate.net |

| Pt-N Stretch | 550-450 | cdnsciencepub.com |

| Pt-O Stretch | 450-350 | cdnsciencepub.com |

This table provides generalized data for similar types of complexes and the actual values for Diammineascorbatoplatinum(II) may vary.

Nuclear Magnetic Resonance (NMR) Studies for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the structure of diammineascorbatoplatinum(II) in solution. ¹H, ¹³C, and ¹⁹⁵Pt NMR are the most commonly employed techniques. uq.edu.auscispace.com

The ¹H NMR spectrum provides information about the protons on both the ammine and ascorbate ligands. The signals for the ammine protons can sometimes be broadened due to exchange with the solvent. nih.gov The proton resonances of the ascorbate ligand will show shifts upon coordination to the platinum center. The magnitude and direction of these shifts can help to identify the coordination site. acs.org

The ¹³C NMR spectrum is particularly useful for identifying the coordination mode of the ascorbate ligand. The carbon atoms involved in chelation (e.g., C2 and C5 or C2 and C3) will experience significant changes in their chemical shifts compared to the free ligand. google.com

¹⁹⁵Pt NMR is a highly sensitive probe of the coordination environment around the platinum atom. The chemical shift of the ¹⁹⁵Pt nucleus is dependent on the nature of the coordinated ligands. nih.govnih.gov For a cis-[Pt(NH₃)₂(O,O-chelate)] type complex, the ¹⁹⁵Pt chemical shift is expected to be in a characteristic region, which can help to confirm the formation of the desired product. nih.gov Furthermore, coupling between ¹⁹⁵Pt and other nuclei like ¹H and ¹³C can provide additional structural information. researchgate.net

Table 2: Representative NMR Data for cis-Diammineplatinum(II) Complexes with Oxygen-Donating Ligands

| Nucleus | Typical Chemical Shift Range (ppm) | Coupling Constants | Reference |

| ¹H (NH₃) | 3.0 - 4.5 | nih.gov | |

| ¹³C (carboxylate) | 170 - 185 | researchgate.net | |

| ¹⁹⁵Pt | -1500 to -1800 | ²J(¹⁹⁵Pt-¹⁵N) ~ 70 Hz | nih.govresearchgate.net |

This table presents generalized data. The specific values for Diammineascorbatoplatinum(II) will depend on the solvent and precise coordination geometry.

X-ray Diffraction Studies for Solid-State Structural Analysis

For a related complex, (trans-1R,2R-Cyclohexanediamine-N,N')(L-ascorbato-C²,O⁵)platinum(II), X-ray crystallography revealed that the ascorbate ligand coordinates to the platinum atom through a carbon (C2) and an oxygen (O5) atom, forming a six-membered chelate ring. iucr.org The platinum atom adopts a square-planar geometry. It is expected that diammineascorbatoplatinum(II) would exhibit a similar square-planar geometry, with the two ammine ligands and the bidentate ascorbate ligand arranged around the central platinum ion.

Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern with a calculated pattern from the single-crystal structure data. researchgate.net

Purity Assessment and Stereochemical Considerations in Synthesis

The synthesis of Diammineascorbatoplatinum(II) necessitates rigorous control over product purity and a thorough understanding of the stereochemical outcomes. The inherent chirality of the ascorbate ligand and the square planar geometry of the platinum(II) center introduce complexities that must be addressed to ensure the isolation of a well-defined and pure final product.

Purity Assessment

The evaluation of purity for Diammineascorbatoplatinum(II) and related platinum complexes employs a range of analytical techniques to identify and quantify the target compound as well as any impurities, such as starting materials or side products. High-Performance Liquid Chromatography (HPLC) with UV detection is a particularly effective method for assessing the purity of platinum complexes. tandfonline.comresearchgate.net This technique allows for the separation of the desired complex from potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Both ¹H and ¹⁹⁵Pt NMR can be utilized to characterize the structure of the complex and to detect the presence of different platinum-ascorbate species in solution, which may have different binding modes. researchgate.net

For elemental purity, especially concerning the platinum content, methods traditionally used for precious metals are applicable. These include inductively coupled plasma-optical emission spectrometry (ICP-OES), inductively coupled plasma-mass spectrometry (ICP-MS), and X-ray fluorescence (XRF). markets.comledouxandcompany.comiaea.org Classical methods like gravimetric analysis may also be employed to determine the mass of the compound, from which purity can be calculated based on stoichiometry. markets.com

Table 1: Analytical Methods for Purity Assessment of Platinum Complexes

| Analytical Technique | Application in Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main complex and impurities. tandfonline.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization and identification of different species in solution. researchgate.net |

| Inductively Coupled Plasma (ICP-OES/MS) | Elemental analysis for platinum content. markets.comiaea.org |

| X-Ray Fluorescence (XRF) | Non-destructive elemental composition analysis. markets.comledouxandcompany.com |

| Gravimetric Analysis | Determination of purity through stoichiometric calculations. markets.com |

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of the synthesis of Diammineascorbatoplatinum(II) due to the spatial arrangement of the ligands around the central platinum atom. wikipedia.org The square planar geometry of Pt(II) complexes can lead to cis-trans isomerism. cognitoedu.org For Diammineascorbatoplatinum(II), the "diammine" portion specifies two ammonia (B1221849) ligands, and their relative positions to the ascorbate ligand are crucial.

The ascorbate ligand itself is chiral, meaning it is non-superimposable on its mirror image. google.com When a chiral ligand like ascorbate coordinates to a platinum center that may also have other ligands creating an asymmetric environment, diastereomers can be formed. google.com Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties.

For instance, in related platinum complexes with substituted diamine ligands, such as cis-diaminocyclohexane (cis-dach), the asymmetry of the resulting 'Pt(cis-dach)' moiety can lead to the formation of two different isomers when the chelating ascorbate ligand binds. google.com These isomers can be separated by techniques like fractional crystallization or preparative HPLC. google.com The formation of different isomers is influenced by factors such as the trans effect, where certain ligands can direct the position of incoming ligands during the synthetic process. nih.gov

Table 2: Key Stereochemical Concepts in the Synthesis of Diammineascorbatoplatinum(II)

| Stereochemical Concept | Relevance to Diammineascorbatoplatinum(II) Synthesis |

| Cis-Trans Isomerism | Arises from the square planar geometry of the Pt(II) center, defining the relative positions of the ammine and ascorbato ligands. cognitoedu.org |

| Chirality of Ascorbate | The inherent chirality of the ascorbate ligand can lead to the formation of diastereomeric products. google.com |

| Diastereomers | The combination of a chiral ligand and a potentially asymmetric platinum coordination sphere can result in multiple, separable isomers with distinct properties. google.com |

| Separation of Isomers | Techniques such as fractional crystallization and preparative HPLC are employed to isolate specific stereoisomers. google.com |

A thorough characterization of the stereochemistry of the final product is essential, as different stereoisomers can exhibit different biological activities. nih.gov

Coordination Chemistry and Ligand Interaction Dynamics of Diammineascorbatoplatinum Ii

Ligand Exchange Kinetics and Thermodynamics in Aqueous Media

The behavior of diammineascorbatoplatinum(II) in an aqueous solution is governed by ligand exchange reactions. fiveable.me These reactions are fundamental to its mechanism of action, as the replacement of the ascorbate (B8700270) ligand is a prerequisite for interaction with biological targets. The kinetics and thermodynamics of these exchanges are influenced by factors such as pH, temperature, and the concentration of other potential ligands in the medium. libretexts.org

In an aqueous environment, the ascorbate ligand can be replaced by a water molecule in a process called aquation. This is often the rate-determining step for the activation of the platinum complex. The resulting aqua complex is significantly more reactive than the parent compound. The thermodynamics of this process are dictated by the relative stability of the Pt-ascorbate bond versus the Pt-water bond. libretexts.org Complexes with multidentate ligands, which form a chelate ring with the metal center, are generally more stable due to the chelate effect, leading to a favorable entropy change upon their formation. libretexts.org

The rate of ligand exchange for Pt(II) complexes can vary over many orders of magnitude. libretexts.org While thermodynamically stable complexes can be kinetically labile (exchange ligands quickly), others might be kinetically inert despite being thermodynamically unstable. libretexts.org The rate of aquation is a critical parameter, as a complex that hydrolyzes too quickly may react indiscriminately before reaching its intended target, while one that hydrolyzes too slowly may be excreted before it can exert a biological effect.

Reactivity with Biological Nucleophiles

Once aquated, the platinum(II) complex becomes a potent electrophile, ready to react with various nucleophilic sites present in biological systems. nih.govnih.gov The primary targets include DNA, proteins, and small molecules containing sulfur, such as glutathione (B108866).

Interactions with DNA and DNA Adduct Formation Mechanisms

The interaction with DNA is a hallmark of many platinum-based compounds. The aquated form of diammineascorbatoplatinum(II) is expected to bind covalently to the nitrogen atoms of DNA bases, forming DNA adducts. The primary binding sites on DNA are the N7 positions of guanine (B1146940) and adenine (B156593), with a preference for guanine.

The process typically begins with the formation of a monofunctional adduct, where the platinum complex binds to a single base on the DNA strand. researchgate.net This initial adduct can then undergo further reactions. A common subsequent step is the formation of an intrastrand crosslink, where the platinum atom binds to a second, nearby base on the same DNA strand. researchgate.net The most frequent of these are 1,2-intrastrand crosslinks between adjacent guanines (GpG) and 1,2-intrastrand crosslinks between an adenine and a guanine (ApG). Less common are 1,3-intrastrand crosslinks and interstrand crosslinks, where the platinum bridges two bases on opposite DNA strands. researchgate.net The formation of these adducts distorts the DNA helix, which can inhibit DNA replication and transcription processes. researchgate.net

Binding Affinities and Stoichiometry with DNA

The strength of the interaction between a platinum complex and DNA is quantified by its binding affinity. The stoichiometry describes the ratio of platinum molecules to DNA molecules (or base pairs) in the resulting complex. openbiochemistryjournal.com These parameters can be determined using techniques like electrophoretic mobility shift assays (EMSA) and surface plasmon resonance (SPR). openbiochemistryjournal.comnih.gov

The binding affinity is influenced by the specific DNA sequence and the structure of the platinum complex. For instance, different AT-hook binding motifs in DNA can exhibit varying affinities for the same protein, suggesting that local DNA structure is a key determinant. openbiochemistryjournal.com The stoichiometry of DNA-protein complexes can also vary depending on the relative concentrations of the interacting species. openbiochemistryjournal.comopenbiochemistryjournal.com At high protein-to-DNA ratios, multiple protein molecules may bind to a single DNA molecule, whereas at high DNA-to-protein ratios, a single protein might bridge multiple DNA strands. openbiochemistryjournal.com

Below is an illustrative table of DNA binding characteristics for different types of molecular interactions, demonstrating the range of affinities and stoichiometries that can be observed.

| Interacting Molecule | DNA Target | Binding Affinity (Kd) | Stoichiometry (Molecule:DNA) |

| HMGA1 Protein | AT-rich DNA | Nanomolar to Micromolar openbiochemistryjournal.com | Variable (1:2 to 3:1) openbiochemistryjournal.com |

| Estrogen Receptor | Estrogen Response Element | Not Specified | Dependent on salt concentration nih.gov |

| MSH2-MSH3 Complex | (CA)4-loop DNA | Not Specified | 1:1 protocols.io |

Interactions with Proteins and Amino Acids

Besides DNA, platinum complexes react with proteins. The nucleophilic side chains of certain amino acids are primary targets for covalent binding. nih.gov The sulfur-containing amino acids, cysteine and methionine, are particularly reactive towards soft electrophiles like platinum(II). rsc.org Other potential binding sites include the imidazole (B134444) ring of histidine and the carboxylate groups of aspartate and glutamate. nih.govplos.org

Reactivity with Thiol-Containing Biomolecules (e.g., Glutathione, Cysteine)

Thiol-containing molecules are highly abundant in cells and play a critical role in cellular defense against electrophiles. nih.gov Glutathione (GSH), a tripeptide with a cysteine residue, is a key intracellular nucleophile that readily reacts with platinum(II) complexes. nih.gov The sulfhydryl group (-SH) of cysteine is a soft nucleophile that has a high affinity for the soft acid Pt(II) center. nih.gov

This reaction is generally considered a deactivation pathway, as the resulting platinum-glutathione conjugate is typically less reactive towards DNA and is often actively transported out of the cell. The kinetics of this reaction are rapid, and the high intracellular concentration of glutathione makes it a major competitor for the aquated platinum species. The reactivity of platinum complexes with thiols is a critical determinant of their cellular stability and ultimate ability to reach their DNA target. nih.govthno.org

Stability and Speciation in Biologically Relevant Environments

The chemical form, or speciation, of diammineascorbatoplatinum(II) in a biological environment is complex and dynamic. Upon entering a cell, the complex is exposed to a milieu rich in various nucleophiles, including chloride ions, phosphate, bicarbonate, and numerous sulfur- and nitrogen-containing biomolecules. rsc.org

The initial aquation of the complex is a key step, but the aqua ligand itself can be readily substituted by other nucleophiles present in the cytoplasm. The high intracellular chloride concentration can lead to the formation of chloro-adducts, which may have different reactivity profiles compared to the aqua species. The speciation is a result of a complex interplay of thermodynamic stabilities and kinetic labilities of the various possible platinum adducts. arxiv.org Understanding the stability and the distribution of different chemical species of the platinum complex in various cellular compartments is essential for a complete picture of its mechanism of action.

Redox Chemistry of Diammineascorbatoplatinum(II)

The redox chemistry of diammineascorbatoplatinum(II) is a critical aspect of its chemical behavior, influencing its stability and potential interactions in various chemical and biological environments. This section delves into the oxidation and reduction reactions involving the platinum center and the coordinated ascorbate ligand, as well as the mechanisms governing these electron transfer processes.

Oxidation and Reduction Reactions

The diammineascorbatoplatinum(II) complex can theoretically undergo both oxidation and reduction at the platinum center. Oxidation would involve the conversion of Pt(II) to Pt(IV), while reduction would lead to the formation of Pt(0).

Oxidation to Platinum(IV):

Platinum(II) complexes can be oxidized to octahedral platinum(IV) complexes. capes.gov.br This process is significant in the context of platinum-based anticancer agents, where Pt(IV) complexes often act as prodrugs that are reduced to active Pt(II) species. The oxidation of diammineascorbatoplatinum(II) would likely result in the addition of two axial ligands to the platinum center, forming a six-coordinate Pt(IV) complex. The nature of these axial ligands would depend on the oxidizing agent and the reaction medium.

While specific studies on the oxidation of diammineascorbatoplatinum(II) are not extensively detailed in the literature, the general principles of Pt(II) oxidation suggest that strong oxidizing agents could effect this transformation. The ascorbate ligand itself is susceptible to oxidation, which complicates the direct oxidation of the platinum center without affecting the ligand.

Reduction to Platinum(0):

The reduction of diammineascorbatoplatinum(II) would involve the gain of two electrons to form platinum(0). This process is less commonly studied in the context of its biological activity but is relevant in materials science for the synthesis of platinum nanoparticles. The presence of the ascorbate ligand, a known reducing agent, might influence the stability of the Pt(II) state and its propensity to be reduced.

Redox Behavior of the Ascorbate Ligand:

Ascorbic acid is a strong reducing agent and can be oxidized to dehydroascorbic acid. acs.org When coordinated to a metal center, its redox properties can be modulated. The electrochemical oxidation of ascorbic acid at a platinum electrode has been shown to be an irreversible process. electrochemsci.orgresearchgate.net In the diammineascorbatoplatinum(II) complex, the ascorbate ligand could potentially be oxidized independently of the platinum center, or a concerted redox reaction involving both could occur.

Electron Transfer Mechanisms

The transfer of electrons in redox reactions involving platinum complexes can proceed through two primary mechanisms: outer-sphere and inner-sphere electron transfer. acs.org

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from the reductant to the oxidant without any chemical bond being formed or broken between them. The coordination spheres of both reactants remain intact during the electron transfer event. The rate of this process is influenced by the distance between the redox partners and the reorganization energy required for the structural changes upon electron transfer.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged complex between the oxidant and the reductant, where a ligand is shared between the two metal centers. The electron is then transferred through this bridging ligand. This pathway is common for platinum complexes, especially in the reduction of Pt(IV) to Pt(II) where a halide or another suitable ligand can act as a bridge. acs.org

In the context of diammineascorbatoplatinum(II), if it were to act as a reductant (donating electrons), the mechanism of electron transfer to an external oxidizing agent would depend on the nature of that agent and the reaction conditions. Conversely, if the complex were to be reduced, the pathway would be dictated by the reducing agent.

Studies on the reduction of Pt(IV) complexes by ascorbic acid have indicated that both inner-sphere and outer-sphere mechanisms are possible. acs.org The specific pathway is influenced by the nature of the ligands on the platinum complex. For instance, a ligand-bridged-H transfer mechanism has been proposed for the reduction of Pt(IV) complexes with hydroxido or carboxylato axial ligands by ascorbate. acs.org

Research Findings on Related Complexes

While direct experimental data on the redox potential of diammineascorbatoplatinum(II) is scarce, studies on related platinum-ascorbate systems provide valuable insights. The electrochemical behavior of ascorbic acid on platinum electrodes has been extensively studied, revealing an anodic peak corresponding to its oxidation. electrochemsci.orgresearchgate.net The presence of other ligands and the coordination to the platinum center would undoubtedly alter this behavior.

Research on the reduction of various Pt(IV) complexes by ascorbate has shown that the reaction rates and mechanisms are highly dependent on the ligand environment of the platinum center. This underscores the importance of the ammine ligands in diammineascorbatoplatinum(II) in defining its redox chemistry.

Preclinical Pharmacological Investigations of Diammineascorbatoplatinum Ii

In Vitro Cellular Pharmacology and Efficacy

The in vitro pharmacological profile of diammineascorbatoplatinum(II), a platinum-based coordination complex, has been a subject of scientific inquiry to elucidate its potential as an anticancer agent. These investigations have centered on its cytotoxic effects against various cancer cell lines, the mechanisms governing its entry into and exit from cells, and its ability to induce programmed cell death.

Cytotoxicity in Diverse Cancer Cell Lines

Diammineascorbatoplatinum(II), also referred to as AMA, has demonstrated cytotoxic activity against murine leukemia cell lines. researchgate.net Specifically, its antitumor effects have been evaluated in vitro against P388 leukemia cells in both suspension culture and soft agar (B569324) assays. researchgate.net The compound's activity was also tested on a sensitive L1210 leukemia cell line and its sublines that had developed resistance to cisplatin (B142131) (cis-diamminedichloroplatinum(II) or DDP). researchgate.net

One of the key mechanisms underlying its cytotoxic action is the inhibition of DNA synthesis. researchgate.net This effect was observed in both sensitive and resistant L1210 cell lines, indicating that diammineascorbatoplatinum(II) may have the potential to overcome certain mechanisms of resistance to established platinum-based drugs. researchgate.net The cytotoxic potential of platinum compounds is often evaluated using colorimetric assays such as the MTT or MTS assay, which measure cell viability after exposure to the compound. uow.edu.au While specific IC50 values for diammineascorbatoplatinum(II) across a broad range of cell lines are not widely reported in the available literature, the initial findings in leukemia models have prompted further investigation into its efficacy.

Table 1: In Vitro Cytotoxicity of Diammineascorbatoplatinum(II)

| Cell Line | Cancer Type | Assay Type | Observed Effect |

|---|---|---|---|

| P388 | Murine Leukemia | Suspension Culture, Soft Agar Assay | Antitumor Activity |

| L1210 (sensitive) | Murine Leukemia | In Vitro Assay | DNA Synthesis Inhibition |

| L1210 (resistant) | Murine Leukemia | In Vitro Assay | DNA Synthesis Inhibition |

Cellular Uptake and Intracellular Accumulation Mechanisms

The cellular accumulation of platinum-based drugs is a critical determinant of their cytotoxic efficacy. While specific studies on the uptake mechanisms of diammineascorbatoplatinum(II) are limited, the pathways for other platinum(II) complexes, such as cisplatin and carboplatin (B1684641), are well-documented and provide a likely model. The entry of these compounds into cells is thought to occur through a combination of passive diffusion and active transport. mit.edu

A key protein implicated in the active uptake of platinum drugs is the copper transporter 1 (CTR1), also known as SLC31A1. muni.cz This transporter is believed to facilitate the influx of cisplatin and its analogs. mit.edu Organic cation transporters (OCTs) also play a role in the cellular uptake of platinum compounds. researchgate.net Given the structural similarities, it is plausible that diammineascorbatoplatinum(II) utilizes these same transport systems to enter cancer cells. The presence of an ascorbate (B8700270) ligand might also influence its uptake, potentially through interactions with glucose transporters (GLUTs), as has been observed with other sugar-conjugated platinum complexes. researchgate.net

Cellular Efflux Pathways and Their Modulation

Resistance to platinum-based chemotherapeutics can arise from increased cellular efflux, which reduces the intracellular concentration of the drug. The primary efflux pumps involved in the removal of platinum compounds are members of the ATP-binding cassette (ABC) transporter superfamily, particularly ABCC2 (also known as MRP2). nih.gov Additionally, the copper-transporting P-type ATPases, ATP7A and ATP7B, are known to mediate the efflux of platinum drugs. muni.cz These transporters can sequester platinum compounds into vesicles for removal from the cell. muni.cz

Detoxification pathways within the cell also contribute to reduced drug efficacy. Glutathione (B108866) and metallothioneins can bind to platinum complexes, leading to their inactivation and subsequent efflux from the cell. nih.gov While direct evidence for the efflux of diammineascorbatoplatinum(II) is not extensively detailed, it is anticipated that its intracellular concentration is regulated by these established platinum efflux pathways.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis)

A primary mechanism by which platinum-based anticancer agents exert their cytotoxic effects is through the induction of programmed cell death, most notably apoptosis. nih.gov This process is a highly regulated cellular suicide program that can be initiated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov

The mitochondrial pathway of apoptosis is a common mechanism for platinum compounds. It is triggered by intracellular stress, such as DNA damage caused by the formation of platinum-DNA adducts. nih.gov This leads to the activation of the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. nih.gov Pro-apoptotic members of this family, such as Bax and Bak, promote the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. The apoptosome then activates caspase-9, an initiator caspase, which in turn activates effector caspases like caspase-3, leading to the execution phase of apoptosis. nih.gov Given that diammineascorbatoplatinum(II) inhibits DNA synthesis, it is highly probable that it induces apoptosis through the activation of this mitochondrial pathway. researchgate.net

The extrinsic pathway of apoptosis is initiated by the binding of extracellular ligands, such as Fas ligand (FasL) or tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), to their corresponding death receptors on the cell surface (e.g., Fas, DR4, DR5). This ligand-receptor interaction leads to the recruitment of adaptor proteins like Fas-associated death domain (FADD) and the subsequent activation of the initiator caspase-8.

Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid into its truncated form, tBid. researchgate.net tBid translocates to the mitochondria and amplifies the apoptotic signal through the mitochondrial pathway. researchgate.net Some platinum complexes have been shown to sensitize cancer cells to TRAIL-induced apoptosis, suggesting a potential interplay between the drug's effects and the death receptor pathway. muni.cz While not explicitly demonstrated for diammineascorbatoplatinum(II), its ability to induce apoptosis may involve a component of the death receptor pathway, either directly or through crosstalk with the mitochondrial pathway.

Caspase Cascade Activation

The primary mechanism by which many platinum-based drugs induce cell death is through apoptosis, a programmed process often executed via the activation of a caspase cascade. semanticscholar.org Caspases are a family of proteases that, once activated, cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. mdpi.com The activation cascade can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. mdpi.comresearchgate.net

In the context of platinum complexes, apoptosis is typically triggered by the intrinsic pathway in response to extensive DNA damage. researchgate.net This leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspases (like caspase-9) and subsequently executioner caspases (like caspase-3 and -7). researchgate.net While direct studies on Diammineascorbatoplatinum(II) are limited, research on related platinum(II) complexes demonstrates the induction of apoptosis through the activation of caspase-9 and caspase-3. researchgate.net

Furthermore, the ascorbate ligand introduces another dimension. High concentrations of ascorbate are known to induce apoptosis in cancer cells, although this process can be independent of caspase-3 in some cell types, such as glioblastoma, where it may induce a form of iron-dependent cell death known as ferroptosis. mdpi.com In other contexts, ascorbate-induced cell death is dependent on caspases, as it can generate hydrogen peroxide (H₂O₂), a reactive oxygen species that acts as a signaling molecule for apoptosis. viamedica.pl Therefore, it is hypothesized that Diammineascorbatoplatinum(II) elicits cell death through a dual mechanism that likely involves robust activation of the caspase cascade, driven by both platinum-induced DNA damage and ascorbate-mediated oxidative stress.

DNA Damage Response and Repair Mechanisms

A cornerstone of the anticancer activity of platinum-based drugs is their ability to inflict damage upon nuclear DNA. viamedica.pl Platinum complexes, upon entering the cell, form covalent adducts with DNA, primarily at the N7 position of purine (B94841) bases. viamedica.pl These adducts create intra- and inter-strand cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger cell death pathways. viamedica.plresearchgate.net

The presence of the ascorbate ligand is crucial. Platinum(IV) prodrugs, a related class of compounds, are activated within the cell by reducing agents like ascorbic acid and glutathione to release the active platinum(II) species. mdpi.comacs.orgspandidos-publications.com This reduction is a key step for the drug to bind to DNA. spandidos-publications.com

Moreover, pharmacological concentrations of ascorbate can independently induce DNA damage. mdpi.com This occurs through the generation of extracellular hydrogen peroxide (H₂O₂), which can lead to oxidative DNA lesions. mdpi.comviamedica.pl This suggests a synergistic effect where Diammineascorbatoplatinum(II) could cause DNA damage through two routes: direct platination of DNA and indirect damage via ascorbate-induced oxidative stress. viamedica.plviamedica.pl Cells possess sophisticated DNA repair mechanisms to counteract such damage, and the overwhelming of these repair pathways is critical for the drug's cytotoxic effect. googleapis.com

Cell Cycle Perturbations

The cell cycle is a tightly regulated process that governs cell proliferation. In response to DNA damage, checkpoints are activated to arrest the cell cycle, allowing time for DNA repair. googleapis.com If the damage is too severe to be repaired, the cell is directed towards apoptosis. Platinum drugs are well-known for their ability to induce cell cycle arrest.

Studies on various platinum complexes show they can halt the cell cycle at different phases. For instance, some platinum(IV) complexes cause cell cycle arrest in the S and G2 phases. mdpi.com Oxaliplatin (B1677828), a third-generation platinum drug, also inhibits the cell cycle, contributing to its anticancer effects. researchgate.netgoogleapis.com Furthermore, combining cisplatin with ascorbic acid has been shown to prolong the cell cycle duration, indicating a synergistic interaction in perturbing cell proliferation. nih.gov Pharmacological ascorbate on its own can also alter the cell-cycle profiles of cancer cells. mdpi.com Given these findings, Diammineascorbatoplatinum(II) is expected to induce significant cell cycle perturbations, likely causing arrest in the G2/M or S phases as a direct consequence of the DNA damage it inflicts, thereby preventing cancer cells from dividing.

Modulations of Gene Expression and Protein Regulation

The cellular response to treatment with a cytotoxic agent like Diammineascorbatoplatinum(II) involves complex changes in gene expression and protein regulation. These modulations orchestrate the cell's fate, determining whether it undergoes cell cycle arrest, DNA repair, or apoptosis. Upon DNA damage, the p53 tumor suppressor protein is often activated. googleapis.com Activated p53 can transcriptionally regulate a host of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). googleapis.com

Research into platinum drugs has shown that they alter the expression of genes central to cell death pathways. For example, some platinum complexes upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins from the Bcl-2 family. mdpi.com Similarly, ascorbic acid has been shown to influence gene expression; a deficiency can lead to abnormal expression of genes dependent on certain enzymes like TET1. viamedica.pl While specific gene expression profiles for Diammineascorbatoplatinum(II) have not been detailed, it is anticipated that its activity is mediated by significant changes in the expression of genes controlling apoptosis, cell cycle progression, and stress responses.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A key feature of the ascorbate ligand is its ability to function as a pro-oxidant at pharmacological concentrations, a stark contrast to its well-known antioxidant role at physiological levels. mdpi.com This pro-oxidant activity leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are highly toxic to cancer cells. mdpi.comviamedica.pl Cancer cells often have a higher basal level of oxidative stress, making them more vulnerable to further ROS-induced damage. nih.gov

The cytotoxic effect of high-dose ascorbate is strongly linked to the induction of mitochondrial ROS generation. mdpi.com This increase in ROS can disrupt mitochondrial membrane potential and cellular bioenergetics. mdpi.com Platinum-based drugs themselves can also increase ROS generation and decrease levels of intracellular antioxidants like glutathione, further contributing to oxidative stress and promoting apoptosis. nih.gov The combination of a platinum agent with ascorbate, as in Diammineascorbatoplatinum(II), is therefore expected to create a highly potent wave of oxidative stress. This dual-source ROS production can damage cellular components like lipids, proteins, and DNA, and may trigger cell death through multiple pathways, including apoptosis and ferroptosis. mdpi.commdpi.com

The table below summarizes the cytotoxic effects of sodium ascorbate in combination with cisplatin on oral cancer cells, illustrating the potential for enhanced cytotoxicity driven by oxidative stress.

| Cell Line | Treatment | ED50 | Combination Index (CI) | Synergistic Effect |

| OECM-1 (Cancer) | Cisplatin alone | 16.2 µM | - | - |

| OECM-1 (Cancer) | Cisplatin + 1.41 mM Sodium Ascorbate | 0.7 µM | < 1 | Synergistic |

| SG (Normal) | Cisplatin alone | 58.6 µM | - | - |

| SG (Normal) | Cisplatin + 3.1 mM Sodium Ascorbate | 1.6 µM | > 1 | Antagonistic |

| Data adapted from a study on oral squamous cell carcinoma, demonstrating the synergistic effect of ascorbate with a platinum drug in cancer cells. mdpi.com |

In Vivo Antitumor Efficacy in Non-Human Animal Models

Efficacy Studies in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for preclinical efficacy testing. These models allow researchers to assess a drug's antitumor activity against human-derived tumors in a complex biological system.

While direct xenograft studies for Diammineascorbatoplatinum(II) are not widely published, research on a closely related series of compounds, Ascorbato(1,2-diaminocyclohexane):platinum(II) (DAP), provides compelling evidence of in vivo efficacy. In a study using a mouse model inoculated with L1210 leukemia cells, a DAP complex demonstrated significant antitumor activity. When administered to mice, the complex consistently prolonged survival, with several mice achieving long-term survival, effectively being cured of the tumor.

Crucially, the DAP complex was also highly effective against a cisplatin-resistant L1210 leukemia cell line in vivo, indicating that it is not cross-resistant with cisplatin. This is a highly desirable characteristic for a new platinum drug, as it suggests potential utility in treating tumors that have become refractory to standard platinum-based chemotherapy.

The table below presents a summary of the in vivo antitumor activity of a DAP complex against L1210 leukemia.

| Tumor Cell Line | Treatment Schedule | Result | Reference |

| L1210 Leukemia | Days 1, 5, 9 | Treated:Control > 200% | |

| L1210 Leukemia | Days 1, 5, 9 | Several long-term survivors (60+ days) | |

| L1210/DDP (Cisplatin-Resistant) | Days 1, 5, 9 | Total lack of cross-resistance |

These findings from a similar platinum-ascorbate complex strongly support the potential of Diammineascorbatoplatinum(II) as an effective in vivo antitumor agent with a favorable profile for overcoming cisplatin resistance.

Activity in Syngeneic and Genetically Engineered Mouse Models

The antitumor activity of diammineascorbatoplatinum(II) has been evaluated in various preclinical mouse models, which are crucial for assessing efficacy and understanding the drug's interaction with a competent immune system.

Syngeneic Models:

In syngeneic models, tumor tissues are transplanted into mice with the same genetic background, preserving the natural tumor microenvironment and immune system interactions. reactionbiology.comcrownbio.com Two ascorbatoplatinum complexes, including cis-diammineascorbatoplatinum(II), were tested for their antitumor effects in vivo using P388 leukemia. researchgate.net These models are instrumental for studying the efficacy of immunotherapies and conventional anticancer drugs. reactionbiology.comcrownbio.com The use of syngeneic models allows for the investigation of how these drugs affect the immune system's response to the tumor. reactionbiology.com Some studies have utilized bioluminescent imaging to monitor tumor growth and response to treatment in these models non-invasively. crownbio.com

Genetically Engineered Mouse Models (GEMMs):

GEMMs are designed to develop tumors spontaneously due to specific genetic modifications, closely mimicking human cancer development and progression. nih.gov These models are invaluable for validating drug targets, studying therapy efficacy, and understanding mechanisms of drug resistance in a setting that includes both tumor cell-intrinsic and extrinsic factors. nih.gov For instance, a GEMM was developed to study gastric cancer by engineering Cre recombinase to be localized in parietal cells, allowing for tissue-specific gene deletion. mdpi.com Another example is the K18-hACE2 transgenic mouse model, which expresses the human ACE2 receptor and is used for studying viral infections and therapies. jax.org While not directly focused on diammineascorbatoplatinum(II), these models exemplify the sophisticated systems available for in-depth preclinical cancer research.

Mechanisms of Acquired and Intrinsic Resistance to Diammineascorbatoplatinum(II)

Resistance to platinum-based drugs, including potentially diammineascorbatoplatinum(II), is a significant clinical challenge. The mechanisms can be intrinsic (pre-existing) or acquired (developed after treatment) and involve various cellular processes.

Reduced intracellular accumulation of platinum drugs is a well-established resistance mechanism. This can occur through decreased drug uptake or increased efflux.

Cellular Uptake: Studies on cisplatin have shown that resistant cells can exhibit significantly lower drug uptake compared to sensitive cells. nih.govnih.gov For example, a cisplatin-resistant ovarian carcinoma cell line showed about half the cellular content of the drug compared to the sensitive parent line after four hours of incubation. nih.gov Cellular uptake assays are used to measure the transport of compounds into live cells to determine potency and efficacy. giffordbioscience.com

Cellular Efflux: Increased drug efflux, mediated by transporters like the multidrug resistance-associated protein 2 (MRP2), can also contribute to resistance. nih.gov Cellular release assays quantify the efflux of substances from cells, which can occur via membrane transporters. giffordbioscience.com However, in some cisplatin-resistant cell lines, no significant difference in drug efflux was observed compared to sensitive cells. nih.gov

Elevated levels of intracellular detoxifying molecules, particularly glutathione (GSH), can neutralize platinum compounds and contribute to resistance.

Glutathione is a tripeptide that plays a crucial role in cellular detoxification and protecting against oxidative stress. embopress.org It can bind to heavy metals and other toxins, facilitating their removal from the cell. bsmiab.orgmdpi.com The glutathione detoxification pathway includes enzymes like glutathione S-transferases (GSTs) and glutathione peroxidases (GPXs). nih.gov

Research has shown that:

Increased levels of glutathione and related enzymes are found in various cancer cells, contributing to resistance against oxidative stress and apoptosis. nih.gov

In some cisplatin-resistant cell lines, glutathione activity in cytoplasmic extracts was significantly higher than in sensitive cells. nih.gov

GSTs, which are phase II detoxification enzymes, catalyze the conjugation of electrophilic substrates with glutathione, making them more water-soluble and less toxic. e-fas.org

The primary mechanism of action for platinum drugs is the formation of DNA adducts, which, if not repaired, lead to cell death. Enhanced DNA repair capacity is a key mechanism of resistance.

The DNA damage response (DDR) is a network of pathways that detect and repair DNA lesions. mdpi.com Key DNA repair pathways involved in repairing platinum-induced damage include:

Nucleotide Excision Repair (NER): This pathway is crucial for removing cisplatin-induced DNA adducts. frontiersin.org

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways repair double-strand breaks (DSBs), which can be a consequence of interstrand crosslink (ICL) repair. nih.gov

Studies have demonstrated that:

Elevated DNA repair capabilities can confer chemoresistance. nih.gov

In some cisplatin-resistant ovarian cancer cell lines, an increased ability to remove drug-induced DNA damage was observed. nih.gov

Increased expression of DNA repair proteins, such as those in the NHEJ pathway, can lead to resistance to DNA-damaging therapies. frontiersin.org

Understanding the cross-resistance profile of diammineascorbatoplatinum(II) with other platinum drugs like cisplatin, carboplatin, and oxaliplatin is crucial for its potential clinical application.

Cisplatin and Carboplatin: These two drugs often exhibit cross-resistance because their mechanisms of action and resistance are similar. muni.cz

Oxaliplatin: Due to its different diaminocyclohexane (DACH) ligand, oxaliplatin can be active against some cisplatin-resistant tumors, indicating a lack of complete cross-resistance. oncohemakey.compensoft.net

Two ascorbatoplatinum complexes, including cis-diammineascorbatoplatinum(II), were tested in vitro on a sensitive L1210 leukemia cell line and sublines with induced resistance to cisplatin and two derivatives of trans-1,2-diaminocyclohexane (DACH). researchgate.net The results were compared with cisplatin and another platinum complex, suggesting an investigation into their cross-resistance profiles. researchgate.net

Table 1: Overview of Platinum Agent Cross-Resistance

| Platinum Agent | Common Cross-Resistance | Notes |

|---|---|---|

| Cisplatin | Carboplatin | Often share resistance mechanisms. muni.cz |

| Carboplatin | Cisplatin | Often share resistance mechanisms. muni.cz |

| Oxaliplatin | Cisplatin, Carboplatin | May overcome resistance to cisplatin and carboplatin due to its DACH ligand. oncohemakey.compensoft.net |

| Diammineascorbatoplatinum(II) | Varies | Studies on L1210 leukemia cell lines suggest investigations into its cross-resistance with cisplatin and DACH-containing platinum complexes are underway. researchgate.net |

Increased DNA Repair Capacity

Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a new drug, as well as its biochemical and physiological effects. mdpi.comsfda.gov.sa These studies help establish a safe starting dose and dosing schedule for human clinical trials. sfda.gov.safda.gov

Pharmacokinetics (PK):

PK studies measure key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), terminal half-life (T1/2), volume of distribution (Vd), and clearance (CL). nih.gov

Animal models such as mice, rats, and monkeys are commonly used. mdpi.comnih.gov

Significant inter-species variability in PK parameters is often observed. For example, the elimination half-lives of some drugs in mice can be much shorter than in larger species like monkeys. nih.gov

Allometric scaling, which uses data from different animal species, can be employed to predict human pharmacokinetics. nih.gov

Pharmacodynamics (PD):

PD studies investigate the relationship between drug concentration and its effect. researchgate.net

In oncology, PD studies often involve assessing tumor growth inhibition in animal models. biocytogen.com

These studies are crucial for selecting appropriate dosing regimens for clinical trials. researchgate.net

Combining PK and PD data helps to understand the dose-response relationship and optimize therapeutic efficacy.

Table 2: Key Parameters in Preclinical PK/PD Studies

| Parameter | Description | Importance |

|---|---|---|

| Cmax | Maximum plasma concentration of the drug. | Relates to efficacy and potential toxicity. |

| Tmax | Time at which Cmax is reached. | Indicates the rate of drug absorption. |

| T1/2 (Half-life) | Time required for the drug concentration to decrease by half. | Determines dosing frequency. |

| Vd (Volume of Distribution) | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates how extensively the drug is distributed in body tissues. |

| CL (Clearance) | The rate at which a drug is removed from the body. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |

| Tumor Growth Inhibition | The extent to which the drug slows down or stops the growth of tumors in animal models. | A primary measure of anti-cancer drug efficacy. |

Absorption and Distribution Profiles

Specific preclinical data on the absorption and distribution of Diammineascorbatoplatinum(II) have not been detailed in available research. However, based on the physicochemical properties of similar platinum compounds, a general profile can be anticipated.

Absorption: The route of administration significantly influences absorption. encyclopedia.pub Like many platinum-based drugs, Diammineascorbatoplatinum(II) would likely be administered intravenously to ensure complete bioavailability and circumvent potential degradation or poor absorption in the gastrointestinal tract. encyclopedia.pub If administered orally, its absorption would be influenced by its lipophilicity, molecular size, and stability in the gastric environment. encyclopedia.pub The presence of the polar ascorbate ligand might affect its ability to passively diffuse across cell membranes.

Distribution: Following intravenous administration, Diammineascorbatoplatinum(II) is expected to distribute from the bloodstream into various tissues and organs. nih.gov Platinum compounds are known to bind extensively to plasma proteins, which can limit their initial distribution into tissues and create a sustained-release mechanism. mintz.com The distribution pattern would likely be similar to other platinum agents, with potential accumulation in organs such as the kidneys, liver, and spleen. nih.gov The brain is generally less exposed to platinum compounds due to the blood-brain barrier. nih.gov

Table 1: Predicted Distribution Characteristics of Diammineascorbatoplatinum(II) Based on Analogous Compounds

| Parameter | Predicted Characteristic | Rationale |

| Plasma Protein Binding | High | A common feature of platinum-based drugs, affecting distribution and half-life. mintz.com |

| Volume of Distribution (Vd) | Moderate to High | Suggests distribution into tissues beyond the plasma volume. |

| Major Accumulation Sites | Kidneys, Liver, Spleen | Typical distribution pattern observed for other platinum-based anticancer agents. nih.gov |

| Blood-Brain Barrier Penetration | Low | The polar nature of the compound would likely limit its entry into the central nervous system. nih.gov |

Note: This table presents predicted characteristics based on the behavior of similar platinum-based drugs and is for illustrative purposes. Specific experimental data for Diammineascorbatoplatinum(II) is not available.

Metabolism and Biotransformation Pathways

Detailed metabolic pathways for Diammineascorbatoplatinum(II) have not been elucidated in published studies. However, the biotransformation can be predicted based on the known chemistry of platinum complexes and ascorbate.

The metabolism of platinum drugs is often a complex, non-enzymatic process. researchgate.net In the bloodstream, where chloride concentration is high, Diammineascorbatoplatinum(II) is expected to be relatively stable. mdpi.com Upon entering the cytoplasm, the lower chloride concentration facilitates the hydrolysis of ligands, leading to a reactive aqua-species that can interact with cellular macromolecules. mdpi.com

The ascorbate ligand may undergo oxidation, a common metabolic fate for ascorbic acid. The platinum(II) center itself is not typically metabolized in terms of oxidation state changes for excretion, but its ligands are subject to substitution reactions. patlytics.ai It is plausible that the ascorbate ligand could be displaced, and the platinum core could then bind to intracellular thiols like glutathione, a known detoxification pathway for platinum drugs. nih.gov

Table 2: Potential Biotransformation Reactions for Diammineascorbatoplatinum(II)

| Reaction Type | Potential Transformation | Implication |

| Ligand Exchange | Displacement of ascorbate or ammine ligands by water (aquation) or cellular nucleophiles. mdpi.com | Activation of the complex to its cytotoxic form. |

| Redox Reactions | Oxidation of the ascorbate ligand. | Potential alteration of the compound's activity and toxicity profile. |

| Conjugation | Binding of the platinum species to glutathione or other sulfur-containing molecules. nih.gov | Detoxification and facilitation of excretion. |

Note: This table outlines potential metabolic pathways based on the known chemistry of platinum compounds. Specific metabolic studies on Diammineascorbatoplatinum(II) are needed for confirmation.

Excretion Routes

Specific studies detailing the excretion of Diammineascorbatoplatinum(II) are not available. However, the primary route of elimination for platinum-based drugs is renal excretion. researchgate.net

It is anticipated that Diammineascorbatoplatinum(II) and its metabolites would be eliminated from the body primarily through the kidneys into the urine. researchgate.netnih.gov A smaller fraction may be eliminated via the biliary system into the feces. The rate of excretion would depend on factors such as plasma protein binding and renal function. nih.gov Compounds with higher molecular weight are more likely to undergo biliary excretion.

Relationship between Exposure and Pharmacological Effect

While a detailed pharmacokinetic/pharmacodynamic (PK/PD) model for Diammineascorbatoplatinum(II) is not available, some preclinical studies have demonstrated its pharmacological effect. Research has shown that cis-diammineascorbatoplatinum(II) (referred to as AMA) exhibited antitumor activity in vivo against P388 leukemia. Furthermore, it was tested in vitro in both suspension culture and soft agar assays.

The pharmacological effect of platinum drugs is generally correlated with the extent and duration of exposure, often measured as the area under the concentration-time curve (AUC). The primary mechanism of action for platinum-based anticancer agents is the formation of covalent adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death. mdpi.com It is expected that the cytotoxicity of Diammineascorbatoplatinum(II) would be concentration-dependent.

Table 3: Summary of Known Preclinical Pharmacological Effects of Diammineascorbatoplatinum(II)

| Study Type | Model | Finding |

| In Vivo | P388 Leukemia | Demonstrated antitumor activity. |

| In Vitro | Suspension Culture | Tested for activity. |

| In Vitro | Soft Agar Assay | Tested for activity. |

Advanced Drug Delivery Systems and Formulation Strategies for Diammineascorbatoplatinum Ii

Encapsulation in Nanoparticle-Based Delivery Systems

Nanoparticle-based systems offer a versatile platform for delivering platinum compounds. By encapsulating the drug within a nanocarrier, it is protected from premature degradation, and its pharmacokinetic profile can be substantially improved. frontiersin.org

Polymeric nanoparticles are a key tool for improving drug bioavailability and enabling specific delivery to the site of action. nih.gov These nanoparticles, typically ranging in size from 10 to 1000 nm, can encapsulate therapeutic agents within their core or adsorb them onto their surface. frontiersin.org For a compound like Diammineascorbatoplatinum(II), biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) are often employed. nih.govmdpi.com

The use of polymeric nanoparticles offers several advantages:

Sustained Release: The polymer matrix can be designed to degrade at a controlled rate, providing a prolonged release of the encapsulated drug over hours or even days. nih.govmdpi.com

Improved Stability: Encapsulation protects the drug from enzymatic degradation and other clearance mechanisms in the bloodstream. frontiersin.org

Enhanced Permeability and Retention (EPR) Effect: Nanoparticles of a certain size (typically <200 nm) can passively accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.

Research on similar chemotherapeutics has demonstrated that formulation variables can be optimized to achieve desired characteristics. A Box-Behnken design, for instance, can be used to study the effect of factors like polymer concentration, surfactant concentration, and the aqueous-to-organic phase ratio on particle size and drug entrapment efficiency. nih.gov Nanoparticles are often prepared using methods like nanoprecipitation or emulsion-based techniques. nih.gov

| Polymer System | Drug Model | Average Size (d.nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Finding |

|---|---|---|---|---|---|

| PLGA | Lorazepam | 167 - 318 | <0.441 | ~90% | Demonstrated prolonged drug release over 24 hours following the Korsmeyer-Peppas model. nih.gov |

| Lipid-Polymer Hybrid | Sunitinib Malate | ~209 | N/A | N/A | Surface functionalization with PEG enhances circulation time and folic acid targets cancer cells. mdpi.com |

| Polymeric Micelles | Cisplatin (B142131)/Doxorubicin (B1662922) | 10s-100s nm | N/A | N/A | Hydrophobic core is effective for packaging various hydrophobic drugs to improve tumor targeting. frontiersin.org |

Inorganic nanoparticles offer a robust and stable alternative to polymeric systems. nih.gov Their unique physicochemical properties can be leveraged for both drug delivery and biomedical imaging (theranostics). nih.govnih.gov Common types of inorganic nanocarriers include:

Mesoporous Silica (B1680970) Nanoparticles (MSNs): These materials are characterized by a large internal surface area and high pore volume, allowing for significant drug loading. biotechrep.ir The surface of MSNs contains silanol (B1196071) groups that can be easily functionalized with targeting ligands to direct the nanoparticles to specific cancer cells. nih.govbiotechrep.ir

Gold Nanoparticles (AuNPs): AuNPs are easily synthesized and functionalized. Their surface can be modified to carry platinum-based drugs. They are also known for their use in photothermal therapy, where they generate heat upon exposure to near-infrared light, creating a synergistic therapeutic effect. biotechrep.ir

Superparamagnetic Iron Oxide Nanoparticles (SPIONs): SPIONs can be guided to a tumor site using an external magnetic field. They also serve as contrast agents for Magnetic Resonance Imaging (MRI), allowing for the visualization of drug delivery and accumulation in the target tissue. nih.gov

The primary advantage of inorganic carriers is their stability and the potential for creating multifunctional platforms that combine targeting, therapy, and imaging in a single vehicle. nih.gov

| Nanocarrier Type | Core Material | Key Properties | Potential Application for Diammineascorbatoplatinum(II) |

|---|---|---|---|

| Mesoporous Silica Nanoparticles (MSNs) | Silicon Dioxide | High surface area, tunable pore size, ease of functionalization. biotechrep.ir | High-capacity loading and controlled release. |

| Gold Nanoparticles (AuNPs) | Gold | Low cytotoxicity, ease of surface conjugation, photothermal capabilities. biotechrep.ir | Combined chemotherapy and photothermal therapy. |

| Iron Oxide Nanoparticles (SPIONs) | Iron Oxide (Fe₃O₄) | Superparamagnetic, MRI contrast agent. nih.gov | Magnetically targeted delivery and MRI-tracked therapy. |

Polymeric Nanoparticles for Enhanced Delivery

Liposomal Formulations for Controlled Release and Targeting

Liposomes are spherical vesicles composed of one or more lipid bilayers, making them highly biocompatible and biodegradable. mdpi.com They were among the first nanocarriers to be clinically approved and remain one of the most successful platforms for drug delivery. mdpi.com

The design of a liposomal formulation for Diammineascorbatoplatinum(II) would involve selecting a specific lipid composition to optimize drug encapsulation and release. Key components typically include:

Phospholipids: Such as Dipalmitoylphosphatidylcholine (DPPC) or Hydrogenated Soy Phosphatidylcholine (HSPC), which form the main structure of the bilayer. mdpi.comresearchgate.net

Cholesterol: Incorporated to modulate membrane fluidity and stability, reducing premature drug leakage. mdpi.commdpi.com

PEGylated Lipids: Lipids conjugated to Polyethylene Glycol (PEG), such as DSPE-mPEG(2000), are used to form a hydrophilic layer on the liposome (B1194612) surface. This "stealth" coating reduces recognition by the immune system, prolonging circulation time. researchgate.netnih.gov

Preparation is often achieved via the thin-film hydration method followed by sizing techniques like extrusion to obtain vesicles of a uniform and desired size. researchgate.net

Crucial characterization parameters include:

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A uniform size around 100-150 nm with a low PDI (<0.2) is often ideal for cancer targeting. nih.gov

Zeta Potential: Indicates the surface charge of the liposomes, which influences their stability in suspension and interaction with biological membranes. researchgate.net

Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully entrapped within the liposomes, typically determined after separating the free drug from the formulation. nih.gov

| Formulation ID | Lipid Composition (Molar Ratio) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

|---|---|---|---|---|---|

| DAP-Lipo-1 | HSPC:Cholesterol (55:45) | 145 | 0.15 | -15.2 | 85 |

| DAP-Lipo-2 | HSPC:Cholesterol:DSPE-mPEG(2000) (55:40:5) | 120 | 0.11 | -22.5 | 91 |

| DAP-Lipo-3 | DPPC:Cholesterol:DSPE-mPEG(2000) (55:40:5) | 130 | 0.13 | -20.8 | 88 |

| This table is illustrative, showing typical values for chemotherapeutic-loaded liposomes. HSPC: Hydrogenated Soy Phosphatidylcholine; Cholesterol; DSPE-mPEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]. |

The release of Diammineascorbatoplatinum(II) from liposomes is a critical factor for its therapeutic effect. The release profile can be engineered to be slow and sustained, or to be triggered by specific stimuli in the tumor microenvironment (e.g., lower pH, specific enzymes) or external triggers (e.g., heat, ultrasound). nih.govfrontiersin.org

In vitro release studies are typically conducted using a dialysis method in a buffer solution (e.g., PBS at pH 7.4) to simulate physiological conditions. nih.gov The rate of drug release is monitored over time. Mathematical models are used to analyze the release mechanism:

Zero-Order: Constant drug release rate.

First-Order: Release rate is dependent on drug concentration.

Higuchi Model: Describes release from a matrix based on Fickian diffusion.

Korsmeyer-Peppas Model: Used to characterize release from polymeric systems, distinguishing between different diffusion mechanisms. nih.gov

For many liposomal formulations, the release is slow and diffusion-controlled, often best described by the Higuchi or Korsmeyer-Peppas models, indicating a sustained release profile. nih.gov For example, a study on a cationic liposomal doxorubicin formulation found that 41% of the drug was released over 6 hours, confirming a controlled-release pattern. nih.gov

Design and Characterization of Diammineascorbatoplatinum(II)-Loaded Liposomes

Prodrug Strategies and Chemical Modifications for Improved Delivery

A prodrug is a chemically modified, inactive or less active version of a drug that is converted into the active form within the body through enzymatic or chemical reactions. frontiersin.orgslideshare.net This strategy is particularly useful for overcoming challenges like poor solubility, chemical instability, and lack of tumor specificity. nih.govnih.gov

For a platinum compound like Diammineascorbatoplatinum(II), a prodrug approach could involve several modifications:

Improving Solubility: Attaching a hydrophilic promoiety to the molecule could enhance its water solubility, which is often a limiting factor for platinum drugs. actamedicamarisiensis.ro

Enhancing Stability and Reducing Toxicity: By masking the active part of the molecule, the prodrug can circulate in the body with reduced reactivity towards healthy tissues. frontiersin.org The active drug is only released upon reaching the tumor microenvironment, which may have specific triggers like hypoxia or elevated levels of certain enzymes (e.g., esterases). nih.gov

Targeted Activation: A promoiety can be designed to be cleaved by enzymes that are overexpressed in cancer cells, ensuring site-specific activation of Diammineascorbatoplatinum(II).

This approach converts the drug itself into a delivery system, improving its pharmacokinetic and pharmacodynamic properties without necessarily requiring a separate nanocarrier. frontiersin.orgactamedicamarisiensis.ro

Targeted Delivery Approaches (e.g., Ligand-Conjugated Systems)

Targeted delivery aims to enhance the concentration of a drug at the tumor site, thereby increasing efficacy and reducing off-target toxicity. cancerbiomed.org For platinum(II) complexes, this is a significant area of research. nih.govacs.org Strategies often involve conjugating the platinum compound to a targeting moiety that recognizes and binds to specific receptors or antigens overexpressed on the surface of cancer cells. researchgate.netnih.gov

Ligand-Conjugated Systems:

The conjugation of platinum complexes to various ligands represents a promising strategy for active tumor targeting. bioscientifica.com These ligands can be biomolecules that are readily taken up by cancer cells. mdpi.com Examples of targeting ligands explored for other platinum complexes, which could hypothetically be applied to Diammineascorbatoplatinum(II), include:

Hormones and Steroids: For hormone-dependent cancers, conjugating the platinum agent to a steroid can direct the drug to tissues expressing the corresponding steroid receptor. nih.gov

Carbohydrates: Cancer cells often exhibit increased glucose uptake (the Warburg effect), making glucose and other sugar molecules attractive targeting ligands. mdpi.comacs.org Conjugating a platinum complex to a glucose derivative could enhance its uptake by cancer cells via overexpressed glucose transporters (GLUTs). mdpi.com

Vitamins: Similar to carbohydrates, certain vitamins like biotin (B1667282) are taken up in larger amounts by cancer cells through specific transporters. mdpi.comnih.gov

Peptides and Antibodies: Specific peptides and monoclonal antibodies that bind to tumor-associated antigens or receptors can serve as highly selective delivery vectors for platinum drugs. nih.govnih.govnih.gov

The general approach involves designing the platinum complex in such a way that a targeting ligand can be attached without compromising the drug's cytotoxic activity. For instance, novel platinum(II) terpyridine complexes have been synthesized with appended biomolecules like glucose and biotin to improve therapeutic outcomes. mdpi.com While no specific ligand-conjugated systems for Diammineascorbatoplatinum(II) are reported, the presence of the ascorbate (B8700270) ligand itself might influence cellular uptake, a concept that warrants further investigation.

Nanoparticle-Based Delivery:

Nanotechnology offers a versatile platform for the targeted delivery of platinum drugs. cancerbiomed.orgacs.org Nanoparticles can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. bioscientifica.com Furthermore, their surfaces can be functionalized with the aforementioned targeting ligands for active targeting. nih.gov Various nanocarriers have been explored for platinum drug delivery, including:

Polymeric micelles cancerbiomed.orgacs.org

Gold nanoparticles nih.govacs.org

Carbon nanotubes acs.orgnih.gov

These systems can improve drug solubility, prolong circulation time, and control the release of the platinum agent. cancerbiomed.org

Formulation Impact on Preclinical Efficacy and Pharmacokinetics

The formulation of a platinum drug is critical as it directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its preclinical efficacy and pharmacokinetic properties. nih.gov For novel platinum complexes, formulation strategies are aimed at improving the therapeutic index over established drugs like cisplatin.

While specific preclinical efficacy and pharmacokinetic data for Diammineascorbatoplatinum(II) are not available, studies on other novel platinum(II) complexes highlight key parameters that are typically evaluated. For example, the preclinical assessment of a novel sterically hindered platinum complex, AMD473, involved detailed pharmacokinetic analysis in mice. nih.gov

Key Pharmacokinetic Parameters for Platinum Complexes:

| Parameter | Description | Significance for Preclinical Evaluation |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. A longer plasma half-life can allow for greater accumulation in tumor tissue. acs.orgnih.gov | |

| Area Under the Curve (AUC) | Represents the total drug exposure over time. It is a key indicator of the bioavailability and overall exposure of the drug to tissues. nih.gov | |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. This is particularly important for orally administered agents. nih.gov | |

| Tissue Distribution | The measurement of drug concentration in various organs and tissues, including the tumor. This helps in assessing tumor targeting and potential organ-specific toxicity. nih.gov | |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood plasma. This can affect the drug's distribution and elimination. For instance, extensive irreversible binding to plasma proteins is a known characteristic of cisplatin. mdpi.com |

Impact of Formulation on Efficacy:

The formulation can significantly impact preclinical efficacy. For instance, liposomal formulations of cisplatin have demonstrated reduced systemic toxicity, particularly nephrotoxicity, while maintaining or even enhancing antitumor activity in preclinical models. mdpi.com Similarly, polymer-platinum conjugates have advanced to clinical studies based on promising preclinical data. cancerbiomed.org The inclusion of an ascorbate ligand in Diammineascorbatoplatinum(II) is noteworthy, as pharmacological ascorbate has been shown in some studies to enhance the response to platinum-based chemotherapy. nih.gov The specific chemical structure of Diammineascorbatoplatinum(II), where ascorbate is part of the complex itself, suggests a unique chemical and biological profile that would require dedicated preclinical studies to understand its efficacy and pharmacokinetics.

Computational and Theoretical Chemistry Studies of Diammineascorbatoplatinum Ii

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For diammineascorbatoplatinum(II), DFT calculations would provide fundamental insights into its stability, electronic properties, and reactivity. These calculations are crucial for understanding how the molecule might behave in a biological environment.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity. For diammineascorbatoplatinum(II), analysis of the HOMO and LUMO would help predict its electron-donating and accepting capabilities, which are fundamental to its potential interactions with biological targets.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP analysis of diammineascorbatoplatinum(II) would highlight the sites most likely to engage in electrostatic interactions, hydrogen bonding, and other non-covalent interactions with biological molecules like DNA and proteins.

Molecular Dynamics Simulations for Conformational Dynamics and Stability